Methyl 5-(hydroxymethyl)-2-nitrobenzoate
Description
The study of Methyl 5-(hydroxymethyl)-2-nitrobenzoate is primarily situated within the field of organic synthesis. Its molecular architecture, featuring both electron-withdrawing and functionalizable substituents on a benzene (B151609) ring, provides a platform for a variety of chemical transformations. Research involving this compound often focuses on leveraging its distinct reactive sites to construct elaborate molecular frameworks.
The significance of this compound in contemporary organic synthesis lies in its role as a versatile precursor. The presence of multiple functional groups allows for sequential and regioselective reactions, a key strategy in the efficient synthesis of complex target molecules.
One notable application is its use as a starting material for the synthesis of methyl 5-formyl-2-nitrobenzoate. chemicalbook.com This transformation involves the oxidation of the primary alcohol (the hydroxymethyl group) to an aldehyde. The resulting product, an aromatic aldehyde, is a valuable intermediate in its own right, widely used in the formation of carbon-carbon bonds through reactions such as the Wittig, Horner-Wadsworth-Emmons, and various condensation reactions.
Furthermore, the dual functionality of this compound allows for a range of synthetic manipulations. The nitro group can be reduced to an amine, a fundamental transformation in the synthesis of many pharmaceuticals, dyes, and other industrially important compounds. Simultaneously, the hydroxymethyl group can be converted into other functionalities, such as a halide, to facilitate nucleophilic substitution reactions. This orthogonal reactivity of the two groups is a key aspect of its utility, enabling chemists to build molecular complexity in a controlled manner.
To fully appreciate the synthetic utility of this compound, it is essential to understand the chemical contributions of its core components: the substituted nitrobenzoate framework and the hydroxymethyl group.
Substituted Nitrobenzoates: Aromatic nitro compounds, including nitrobenzoates, are a well-established class of compounds in organic chemistry. nih.gov The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. aiinmr.combrainly.com This electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. brainly.comstackexchange.com When such substitutions do occur, the nitro group primarily directs incoming electrophiles to the meta position. brainly.com This directing effect is a fundamental concept in the synthesis of substituted aromatic compounds. Moreover, the nitro group itself is a versatile functional handle, most notably for its reduction to an amino group (-NH₂), which opens up a vast array of further chemical transformations.
Hydroxymethyl Chemistry: The hydroxymethyl group (-CH₂OH) is a primary alcohol substituent. nagwa.com Its presence on the aromatic ring provides a site for a variety of common and reliable chemical reactions. As a primary alcohol, it can be readily oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. nih.gov The hydroxyl group can also undergo esterification or etherification. Additionally, it can be converted into a good leaving group, such as a tosylate or a halide, to allow for nucleophilic substitution reactions, thereby enabling the introduction of a wide range of other functional groups. nagwa.com The reactivity of the hydroxymethyl group is a cornerstone of its utility in multi-step organic synthesis. google.com
In this compound, the interplay of the electron-withdrawing nitrobenzoate scaffold and the synthetically versatile hydroxymethyl group creates a valuable and multifaceted building block for organic chemists.
Data Table: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Not explicitly available in search results |
| Melting Point | Not explicitly available in search results |
| CAS Number | 64152-09-6 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
133719-03-6 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-4,11H,5H2,1H3 |
InChI Key |
WTTNHJYBCYFTLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies Towards Methyl 5 Hydroxymethyl 2 Nitrobenzoate
Strategic Approaches to Benzene (B151609) Ring Functionalization
The precise arrangement of substituents on the benzene ring is paramount in the synthesis of methyl 5-(hydroxymethyl)-2-nitrobenzoate. The directing effects of the functional groups play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.
Regioselective Nitration of Benzoate (B1203000) Esters
The nitration of benzoate esters is a classic example of electrophilic aromatic substitution. The ester group is a deactivating, meta-directing substituent due to its electron-withdrawing nature. rsc.orgechemi.com Consequently, the direct nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. rsc.orgechemi.com
| Starting Material | Reagents | Major Product | Typical Yield |
| Methyl benzoate | HNO₃/H₂SO₄ | Methyl 3-nitrobenzoate | 60-85% |
To achieve the desired 2-nitro substitution pattern, a different strategic approach is necessary. A plausible route involves starting with a precursor where the existing substituents direct the incoming nitro group to the desired position. For instance, the nitration of methyl 3-methylbenzoate (B1238549) has been shown to be a key step in a green and efficient process for synthesizing 5-methyl-2-nitrobenzoic acid. researchgate.netresearchgate.net In this case, the methyl group is an activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The interplay of these directing effects can be leveraged to achieve the desired regioselectivity.
Formation of the Hydroxymethyl Moiety
The hydroxymethyl group is a key functional component of the target molecule. Its formation can be achieved through various reductive or hydrolytic pathways.
Reduction of Carboxyl Derivatives to Hydroxymethyl Groups
Carboxylic acids and their ester derivatives can be reduced to primary alcohols, which in the context of a benzene ring would be a hydroxymethyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of a carboxyl group in the presence of a nitro group needs to be carefully controlled, as nitro groups can also be reduced by strong hydrides. Chemoselective reducing agents or protective group strategies may be employed to achieve the desired transformation without affecting the nitro functionality. Recent studies have explored iron-catalyzed reductions that show good functional group tolerance, including the chemoselective reduction of nitro compounds in the presence of carbonyl functionality by changing the reducing agent. nih.govacs.org
Hydrolysis of Halomethyl Precursors (e.g., from bromination of methyl groups)
A highly effective method for introducing a hydroxymethyl group is through the hydrolysis of a halomethyl precursor. This two-step process involves the radical bromination of a methyl group on the benzene ring, followed by nucleophilic substitution with a hydroxide (B78521) source.
A viable synthetic route to this compound can be envisioned starting from methyl 5-methyl-2-nitrobenzoate. The benzylic methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. chemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of methyl 5-(bromomethyl)-2-nitrobenzoate. chemistrysteps.com
The subsequent step involves the hydrolysis of the benzylic bromide. This can be achieved by reacting the bromomethyl compound with an aqueous base, such as sodium hydroxide or potassium carbonate, to yield the desired this compound.
| Intermediate | Reagents | Product |
| Methyl 5-methyl-2-nitrobenzoate | N-Bromosuccinimide (NBS), Radical Initiator | Methyl 5-(bromomethyl)-2-nitrobenzoate |
| Methyl 5-(bromomethyl)-2-nitrobenzoate | Aqueous Base (e.g., NaOH) | This compound |
Contemporary Innovations in Synthetic Routes
Modern organic synthesis continually seeks to develop more efficient, selective, and environmentally benign methodologies. In the context of synthesizing functionalized nitroaromatic compounds like this compound, several innovative strategies are emerging.
Recent research has focused on the development of novel catalytic systems for both nitration and reduction reactions. For instance, the use of solid acid catalysts or zeolites for regioselective nitration offers advantages in terms of catalyst recyclability and waste reduction. researchgate.net In the realm of nitro group reductions, there is a significant drive towards replacing traditional, harsh reducing agents with more sustainable alternatives. Catalytic transfer hydrogenation and reductions using silanes catalyzed by transition metals, such as iron, are gaining prominence due to their mild reaction conditions and high chemoselectivity. acs.orgacs.org These advanced methods hold the potential to streamline the synthesis of complex molecules like this compound by improving functional group tolerance and reducing the number of synthetic steps.
Catalyst-Assisted Synthesis Protocols
While specific catalyst-assisted protocols directly leading to this compound are not extensively detailed in readily available literature, the broader field of organic synthesis offers catalytic methods applicable to key transformations within its multi-step synthesis. For instance, the esterification of the parent carboxylic acid, 5-(hydroxymethyl)-2-nitrobenzoic acid, can be efficiently catalyzed by strong acids such as sulfuric acid. This classic Fischer-Speier esterification reaction utilizes the catalytic action of the acid to accelerate the reaction between the carboxylic acid and methanol (B129727), leading to the desired methyl ester.
Furthermore, catalytic hydrogenation represents a potential method for the synthesis of this compound from a suitable precursor. For example, the selective reduction of a formyl group in a precursor molecule like methyl 5-formyl-2-nitrobenzoate could be achieved using catalytic hydrogenation. This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The catalyst facilitates the addition of hydrogen across the carbonyl double bond of the aldehyde, yielding the corresponding primary alcohol, the hydroxymethyl group. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the aldehyde without affecting the nitro group or the ester functionality.
Multi-step Synthesis Routes and Intermediate Utilization
A common and well-documented strategy for the synthesis of this compound involves a multi-step pathway starting from more readily available precursors. One such route commences with 5-methyl-2-nitrobenzoic acid.
The initial step in this sequence is the esterification of 5-methyl-2-nitrobenzoic acid with methanol. This reaction is typically carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and an excess of methanol, which also serves as the solvent. The mixture is heated under reflux to drive the equilibrium towards the formation of the methyl ester, Methyl 5-methyl-2-nitrobenzoate .
The subsequent step involves the functionalization of the methyl group . A common method for this transformation is a radical bromination reaction. Methyl 5-methyl-2-nitrobenzoate is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). This reaction, typically conducted in a non-polar solvent like carbon tetrachloride under reflux, selectively brominates the benzylic methyl group to yield Methyl 5-(bromomethyl)-2-nitrobenzoate .
The final step is the conversion of the bromomethyl group to a hydroxymethyl group . This is achieved through a nucleophilic substitution reaction. The intermediate, Methyl 5-(bromomethyl)-2-nitrobenzoate, is treated with a source of hydroxide ions, such as an aqueous solution of sodium hydroxide or by hydrolysis with water, often in a polar solvent. This displaces the bromide ion, resulting in the formation of the target compound, This compound .
An alternative final step in a different synthetic approach involves the reduction of an aldehyde . If the synthesis proceeds through an intermediate such as Methyl 5-formyl-2-nitrobenzoate , this aldehyde can be selectively reduced to the corresponding alcohol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and upon workup with water, the desired This compound is obtained. This method is often preferred due to its mild reaction conditions and high selectivity for the reduction of aldehydes in the presence of other reducible functional groups like nitro and ester groups.
Table of Synthetic Intermediates and Reagents:
| Starting Material/Intermediate | Reagent(s) | Product | Reaction Type |
| 5-Methyl-2-nitrobenzoic acid | Methanol, Sulfuric acid | Methyl 5-methyl-2-nitrobenzoate | Esterification |
| Methyl 5-methyl-2-nitrobenzoate | N-Bromosuccinimide, Benzoyl peroxide | Methyl 5-(bromomethyl)-2-nitrobenzoate | Radical Bromination |
| Methyl 5-(bromomethyl)-2-nitrobenzoate | Water or aqueous Sodium Hydroxide | This compound | Nucleophilic Substitution |
| Methyl 5-formyl-2-nitrobenzoate | Sodium borohydride | This compound | Reduction |
Chemical Reactivity and Transformation Mechanisms
Reactions of the Hydroxymethyl Functionality
The hydroxymethyl group (-CH₂OH) is a primary alcohol and serves as a key site for synthetic modification. Its reactions primarily involve oxidation to introduce higher oxidation state functionalities or derivatization to enable further synthetic steps.
The primary alcohol of Methyl 5-(hydroxymethyl)-2-nitrobenzoate can be selectively oxidized to the corresponding aldehyde, Methyl 5-formyl-2-nitrobenzoate. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A common and effective reagent for this purpose is Pyridinium Chlorochromate (PCC). The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at controlled temperatures.
One documented synthesis reports the use of Pyridinium Chlorochromate with aluminum oxide in dichloromethane, achieving a high yield of 94%. chemicalbook.com The reaction proceeds by the formation of a chromate (B82759) ester intermediate, followed by an elimination step that yields the aldehyde.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| This compound | Pyridinium chlorochromate, Aluminum oxide | Dichloromethane | 0°C, 18 h | Methyl 5-formyl-2-nitrobenzoate | 94% chemicalbook.com |
While specific studies on the exhaustive oxidation of the hydroxymethyl group in this compound are not prevalent, the transformation to a carboxylic acid moiety is a standard organic reaction. Strong oxidizing agents are capable of converting primary benzylic alcohols directly to carboxylic acids. The benzylic position is activated towards oxidation. libretexts.org
Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions followed by an acidic workup, or hot acidic solutions of chromic acid. libretexts.org These harsh conditions effectively oxidize the alkyl side-chain to a carboxylic acid. libretexts.org The presence of the electron-withdrawing nitro and ester groups on the ring makes the aromatic system less susceptible to oxidative degradation under these conditions.
The hydroxymethyl group is a versatile handle for extending the molecular structure of this compound. Standard derivatization strategies for primary alcohols can be applied to facilitate further synthetic transformations. These strategies are crucial for building more complex molecules.
Common derivatization approaches include:
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) or with alcohols under acidic conditions.
Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding benzylic chloride or bromide. These halides are excellent substrates for nucleophilic substitution reactions.
These derivatization reactions introduce new functional groups or create better leaving groups, opening up pathways for carbon-carbon bond formation or the introduction of heteroatoms. mdpi.com
Reactivity of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. Its primary transformations involve reduction to an amino group, and it strongly affects the substitution patterns of the aromatic ring.
The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com A variety of methods exist for this conversion, with many offering high chemoselectivity, leaving other functional groups such as esters and alcohols intact. organic-chemistry.org
Commonly employed methods for the reduction of the nitro group in this compound to yield Methyl 5-(hydroxymethyl)-2-aminobenzoate include:
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org This method is generally mild and compatible with many functional groups. google.com
Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com These reactions are robust and widely applicable.
Transfer Hydrogenation: Reagents like triethylsilane in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen. organic-chemistry.org
Other Reducing Agents: A variety of other reagents can achieve this reduction, including sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) in the presence of a transition metal catalyst. organic-chemistry.orgjsynthchem.com Standard sodium borohydride alone is typically not reactive enough to reduce a nitro group. acs.org
| Reduction Method | Typical Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean, high yield, mild conditions masterorganicchemistry.comwikipedia.org |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Cost-effective, robust, widely used masterorganicchemistry.com |
| Chemoselective Reagents | NaBH₄/FeCl₂ | Selective for nitro group over ester thieme-connect.com |
| Transfer Hydrogenation | Triethylsilane, Pd/C | Avoids use of gaseous hydrogen organic-chemistry.org |
The electronic properties of the nitro and methyl ester groups profoundly impact the reactivity of the benzene (B151609) ring. Both are strong electron-withdrawing groups, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. minia.edu.egquora.com
Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group for EAS because it withdraws electron density from the π-system of the ring, making it less nucleophilic. quora.comquora.com By drawing resonance structures of the intermediate carbocation (the sigma complex) formed during electrophilic attack, it can be shown that positive charge is placed at the ortho and para positions relative to the nitro group. quora.com This destabilizes the intermediates for ortho and para attack. Consequently, electrophilic substitution, if it occurs, is directed to the meta positions relative to the nitro group (and the methyl ester group), which are the least deactivated. mnstate.eduweebly.comrsc.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. libretexts.org This reaction is possible if a good leaving group is present on the ring. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the nucleophilic attack occurs at the ortho or para position to the nitro group. libretexts.orgnih.gov While this compound does not have an inherent leaving group, this principle of activation is a key aspect of its electronic character.
Transformations Involving the Methyl Ester Group
The methyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to characteristic reactions such as transesterification and hydrolysis. The presence of the electron-withdrawing nitro group ortho to the ester functionality is expected to enhance the electrophilicity of the carbonyl carbon, thereby influencing the rates of these transformations.
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of a different alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester. To drive the equilibrium towards the product, the alcohol reactant is typically used in large excess.
Base-Catalyzed Transesterification: Under basic conditions, an alkoxide, generated from the alcohol by a strong base, acts as the nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism. This method is generally faster than the acid-catalyzed process. However, it is sensitive to the presence of free fatty acids and water, which can lead to a competing saponification reaction.
Table 1: Hypothetical Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Expected Product |
|---|---|---|
| Ethanol | H₂SO₄ (catalytic) | Ethyl 5-(hydroxymethyl)-2-nitrobenzoate |
| Propanol | NaOPr (catalytic) | Propyl 5-(hydroxymethyl)-2-nitrobenzoate |
| Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 5-(hydroxymethyl)-2-nitrobenzoate |
Hydrolysis of the methyl ester group in this compound yields 5-(hydroxymethyl)-2-nitrobenzoic acid. This transformation can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This process is reversible and requires a significant amount of water to drive the equilibrium towards the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): Saponification is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. This method is generally preferred for its high yield and irreversibility. zenodo.org
Studies on the hydrolysis of various substituted methyl benzoates have shown that the reaction rates are influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, generally facilitate the hydrolysis by increasing the electrophilicity of the carbonyl carbon.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of these transformations provides insight into the reaction pathways, intermediates, and factors that control the reaction rates.
The hydrolysis of esters, including methyl benzoates, proceeds through a nucleophilic acyl substitution mechanism. The key intermediate in both acid- and base-catalyzed hydrolysis is a tetrahedral intermediate.
In acid-catalyzed hydrolysis , the reaction pathway involves the following steps:
Protonation of the carbonyl oxygen to activate the ester.
Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester.
Elimination of methanol as a leaving group to regenerate the carbonyl group.
Deprotonation of the carbonyl oxygen to yield the carboxylic acid.
In base-catalyzed hydrolysis (saponification) , the pathway is as follows:
Nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.
Collapse of the tetrahedral intermediate to expel the methoxide (B1231860) ion as the leaving group.
An acid-base reaction between the newly formed carboxylic acid and the methoxide ion to produce a carboxylate and methanol.
Protonation of the carboxylate in a separate workup step with a strong acid to give the final carboxylic acid. msu.edu
The presence of the ortho-nitro group in this compound is expected to stabilize the negatively charged transition state leading to the tetrahedral intermediate in base-catalyzed hydrolysis, thus accelerating the reaction.
Kinetic studies of the hydrolysis of substituted methyl benzoates have been conducted to understand the influence of substituents on the reaction rate. The rate of alkaline hydrolysis is generally dependent on the ability of the hydroxide ion to attack the carbonyl group.
For a series of substituted methyl benzoates, the rate constants for alkaline hydrolysis can be correlated with the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. Electron-withdrawing substituents, such as the nitro group, have a positive Hammett substituent constant (σ), indicating an increase in the reaction rate compared to the unsubstituted methyl benzoate (B1203000). The position of the substituent also plays a crucial role. An ortho-nitro group, as in the case of this compound, is expected to have a significant rate-enhancing effect due to its strong electron-withdrawing inductive and resonance effects.
While specific kinetic data for the hydrolysis of this compound is not available in the surveyed literature, the following table presents hypothetical relative rate constants based on the known effects of substituents on the alkaline hydrolysis of methyl benzoates.
Table 2: Predicted Relative Rate Constants for Alkaline Hydrolysis of Substituted Methyl Benzoates
| Compound | Substituents | Predicted Relative Rate |
|---|---|---|
| Methyl benzoate | None | 1 |
| Methyl 4-nitrobenzoate | 4-NO₂ | > 1 |
| Methyl 2-nitrobenzoate | 2-NO₂ | >> 1 |
| This compound | 2-NO₂, 5-CH₂OH | >> 1 |
The hydroxymethyl group at the 5-position is a weakly deactivating group and is expected to have a minor electronic effect on the reaction rate compared to the powerful activating effect of the ortho-nitro group.
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of Methyl 5-(hydroxymethyl)-2-nitrobenzoate, with each technique offering unique insights into its atomic arrangement and chemical bonds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The methyl group of the ester would appear as a singlet, typically in the range of 3.9 ppm. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton signal would be a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. This would include signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the methylene carbon of the hydroxymethyl group. The presence of the electron-withdrawing nitro group and the ester group would influence the chemical shifts of the aromatic carbons significantly.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.5 - 8.5 | m | 3H |
| -CH₂OH | ~4.8 | s | 2H |
| -OCH₃ | ~3.9 | s | 3H |
| -OH | broad | s | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165 - 170 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C-H | 120 - 140 |
| Aromatic C-COOCH₃ | 130 - 135 |
| Aromatic C-CH₂OH | 140 - 145 |
| -CH₂OH | 60 - 65 |
| -OCH₃ | 50 - 55 |
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional moieties. The presence of a nitro group is typically confirmed by strong asymmetric and symmetric stretching vibrations. sciencing.com The carbonyl group of the ester will show a strong absorption, and the hydroxyl group will present a broad stretching band. sciencing.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1715 - 1735 |
| N=O (Nitro) | Asymmetric Stretching | 1510 - 1560 |
| N=O (Nitro) | Symmetric Stretching | 1345 - 1385 |
| C-O (Ester) | Stretching | 1000 - 1300 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The presence of the nitro group and the ester group, both of which are chromophores, attached to the benzene ring will influence the wavelength and intensity of these absorptions. Typically, π → π* and n → π* transitions are observed for such systems. The exact absorption maxima (λmax) would need to be determined experimentally.
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Aromatic nitro compounds often show fragments corresponding to the loss of NO₂ or O. The presence of the hydroxymethyl group could lead to the loss of CH₂OH.
X-ray Crystallography for Solid-State Structure Determination
While no specific crystal structure of this compound has been reported, analysis of a similar compound, Methyl 5-chloro-2-nitrobenzoate, provides insights into the potential solid-state packing. In the crystal structure of Methyl 5-chloro-2-nitrobenzoate, the nitro and ester groups are twisted relative to the plane of the benzene ring. The molecules are linked by weak C-H···O hydrogen bonds, forming layers. It is plausible that this compound would exhibit similar intermolecular interactions, with the addition of hydrogen bonding involving the hydroxyl group, which could lead to a more complex three-dimensional network.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of nitroaromatic compounds. While direct DFT studies on this compound are not extensively documented in publicly available literature, the well-understood electronic effects of its constituent functional groups—nitro, hydroxymethyl, and methyl ester—allow for a detailed theoretical characterization. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, such as orbital energies and charge distributions. researchgate.net
DFT calculations typically involve the optimization of the molecular geometry to find the lowest energy conformation. Subsequent frequency calculations can predict the infrared and Raman spectra of the molecule. researchgate.net Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's electronic transitions and reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro group, which has implications for their photochemical and electrochemical behavior.
Table 1: Predicted Electronic Properties of this compound from Conceptual DFT
| Property | Predicted Value/Description | Influence of Substituents |
| Dipole Moment | Significant, due to the presence of highly polar nitro and ester groups. | The vector sum of the individual bond dipoles results in a net molecular dipole. |
| HOMO Energy | Lowered by the presence of electron-withdrawing groups. | Primarily located on the benzene ring, with some contribution from the hydroxymethyl group. |
| LUMO Energy | Significantly lowered by the nitro and ester groups. | Primarily localized on the nitro group, indicating a high susceptibility to nucleophilic attack or reduction at this site. |
| HOMO-LUMO Gap | Relatively small, suggesting potential for electronic excitation with UV-Vis light. | Governs the electronic absorption properties and photochemical reactivity. |
| Electrostatic Potential | Negative potential localized around the oxygen atoms of the nitro and ester groups; positive potential on the aromatic protons. | Indicates sites for electrophilic and nucleophilic attack, respectively. |
Note: The values in this table are conceptual and based on the known effects of the functional groups. Specific values would require dedicated DFT calculations.
Quantum Chemical Calculations of Excited States and Photochemical Behavior
The photochemical behavior of nitroaromatic compounds is a subject of significant research interest due to their unique photoinduced pathways. rsc.org Quantum chemical calculations are essential for understanding the nature of their excited states and predicting their photochemical reactivity. Upon absorption of UV light, nitroaromatic molecules can undergo several photophysical and photochemical processes, including intersystem crossing (ISC), photodissociation, and photoreduction. rsc.orgresearchgate.net
For molecules like this compound, the presence of the nitro group is expected to facilitate rapid and efficient intersystem crossing from the initially populated singlet excited state (S₁) to a triplet excited state (T₁). rsc.orgrsc.org This is a characteristic feature of many nitroaromatics and is attributed to strong spin-orbit coupling between singlet and triplet manifolds. researchgate.net The triplet state is often the key intermediate in the subsequent photochemical reactions of these compounds.
Quantum chemical calculations can map out the potential energy surfaces of the ground and excited states, identifying reaction pathways and transition states for various photochemical processes. unam.mx For instance, the dissociation of the C-N bond to release nitric oxide (NO) is a known photochemical pathway for some nitroaromatic compounds. rsc.orgresearchgate.net The efficiency of such processes is dependent on the molecular structure and the surrounding environment. The presence of the hydroxymethyl group might also influence the photochemical behavior, potentially through intramolecular hydrogen bonding or by providing an alternative reaction pathway.
Table 2: Plausible Photochemical Pathways for this compound
| Pathway | Description | Key Intermediates | Computational Insight |
| Intersystem Crossing (ISC) | Efficient transition from the singlet excited state (S₁) to a triplet excited state (T₁). rsc.org | S₁, T₁ | Calculation of spin-orbit coupling constants and identification of crossing points between potential energy surfaces. |
| Photodissociation | Cleavage of the C-NO₂ bond to form a radical pair. rsc.org | Aryl radical, NO₂ radical | Determination of bond dissociation energies in the excited state and mapping of the dissociation pathway. |
| Nitro-Nitrite Rearrangement | Isomerization to a less stable nitrite (B80452) intermediate. researchgate.net | Acyl nitrite | Calculation of the energy barrier for the rearrangement on the excited-state potential energy surface. |
| Intramolecular Hydrogen Abstraction | The excited nitro group may abstract a hydrogen atom from the hydroxymethyl group. | Biradical species | Identification of the transition state for the hydrogen transfer reaction. |
Note: The occurrence and efficiency of these pathways are hypothetical and would need to be verified by specific experimental and computational studies on this compound.
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure and conformational preferences of this compound are critical determinants of its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of the atoms in a molecule and the energy barriers for interconversion between them. libretexts.org Computational methods, particularly geometry optimization, are invaluable for this purpose.
The primary conformational flexibility in this compound arises from the rotation around the single bonds connecting the substituent groups to the benzene ring. The orientation of the nitro, hydroxymethyl, and methyl ester groups relative to the aromatic ring can significantly impact the molecule's dipole moment, crystal packing, and reactivity.
For nitrobenzene (B124822), theoretical calculations and experimental data suggest that the nitro group is nearly coplanar with the benzene ring in the ground state to maximize resonance stabilization. researchgate.net However, steric hindrance with adjacent substituents can lead to a twisted conformation. researchgate.net In this compound, the ortho-nitro group may experience some steric repulsion from the adjacent methyl ester group, potentially leading to a slight out-of-plane rotation.
Similarly, the conformation of the methyl ester and hydroxymethyl groups will be governed by a balance of steric and electronic effects. The planarity of the ester group relative to the ring influences the degree of conjugation. rsc.org The orientation of the hydroxymethyl group can be influenced by potential intramolecular hydrogen bonding with the adjacent nitro group, which would stabilize a specific conformation.
Table 3: Predicted Conformational Preferences for this compound
| Rotatable Bond | Description of Rotation | Predicted Low-Energy Conformation | Influencing Factors |
| Ar-NO₂ | Rotation of the nitro group relative to the benzene ring. | Near-planar, with a slight twist due to steric interaction with the ortho-ester group. researchgate.net | Resonance stabilization vs. steric hindrance. |
| Ar-COOCH₃ | Rotation of the methyl ester group. | Planar with the benzene ring to maximize conjugation. rsc.org | Conjugation effects and steric interactions. |
| Ar-CH₂OH | Rotation of the hydroxymethyl group. | A conformation that allows for potential intramolecular hydrogen bonding with the nitro group. | Hydrogen bonding, steric effects. |
| C-O (ester) | Rotation of the methyl group of the ester. | Staggered conformation relative to the carbonyl group. | Torsional strain. |
| C-O (alcohol) | Rotation of the hydroxyl proton. | Orientation influenced by local electronic environment and potential hydrogen bonding. | Electrostatic interactions. |
Note: The predicted conformations are based on general principles of conformational analysis and data from related molecules. researchgate.netresearchgate.netrsc.org The actual preferred conformation would be the global minimum on the potential energy surface as determined by high-level computational methods.
Applications in Advanced Organic Synthesis and Methodology Development
Function as a Versatile Building Block in Complex Molecule Assembly
While direct applications of Methyl 5-(hydroxymethyl)-2-nitrobenzoate in the synthesis of complex molecules are not extensively documented, its structure lends itself to such roles. The presence of three distinct functional groups allows for sequential and regioselective transformations, a key attribute for a useful building block in multi-step synthesis.
Synthesis of Heterocyclic Compounds (e.g., Isoindolin-1-ones)
There is no specific literature detailing the use of this compound for the synthesis of isoindolin-1-ones. However, one could propose a hypothetical synthetic route based on the reactivity of its functional groups. For instance, reduction of the nitro group to an amine, followed by oxidation of the hydroxymethyl group to a carboxylic acid or an aldehyde, and subsequent intramolecular cyclization could theoretically lead to the formation of a lactam ring, a core feature of isoindolin-1-ones. This remains a theoretical application pending experimental validation.
Precursors for Polymer and Material Science Research
Currently, there are no published studies that utilize this compound as a monomer or precursor in polymer and material science. The bifunctional nature of the molecule (with the hydroxymethyl and ester groups) could potentially allow it to be used in the synthesis of polyesters or other condensation polymers. The nitro group could also be functionalized post-polymerization to introduce specific properties to the material. However, this potential has not been explored in the available research literature.
Contribution to Novel Synthetic Methodologies
The role of this compound in the development of new synthetic methods is not documented.
Development of New Reagents and Catalytic Systems
There is no evidence to suggest that this compound has been used in the development of new reagents or catalytic systems. Its structure does not immediately suggest properties typically associated with ligands for catalysis or as a precursor for a unique reagent.
Strategies for Multi-component Reactions
Multi-component reactions (MCRs) often utilize substrates with multiple reactive sites. While this compound has several functional groups, its participation in MCRs has not been reported in the scientific literature.
Green Chemistry Principles and Sustainable Approaches in Research
Development of Environmentally Benign Synthetic Protocols
The synthesis of nitroaromatic compounds, including Methyl 5-(hydroxymethyl)-2-nitrobenzoate, has traditionally relied on nitration methods that are effective but environmentally problematic. The classic approach involves the use of a potent nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. google.comrsc.org While this method achieves the desired transformation, it generates significant quantities of corrosive and hazardous acidic waste, posing considerable environmental and handling challenges. google.com
In response, researchers are actively developing greener, more benign synthetic protocols. A key focus is the replacement of the harsh mixed-acid system. One promising alternative involves using a combination of nitric acid and acetic anhydride. google.com This system can offer improved reaction selectivity and yield while mitigating the production of acidic waste. google.com Other innovative approaches for the nitration of aromatic compounds include:
Urea (B33335) Nitrate (B79036) (UN) and Nitrourea (NU): These reagents, easily prepared from urea and nitric acid, can nitrate deactivated aromatic compounds with high yield and regioselectivity under very mild conditions, making the reaction control significantly easier. researchgate.net
Zeolite Catalysis: The use of solid acid catalysts like zeolites in conjunction with stoichiometric amounts of liquid nitrogen dioxide allows for regioselective mononitration at moderate temperatures. These catalysts can potentially be recovered and reused, aligning with green chemistry principles. researchgate.net
These modern protocols aim to reduce the environmental footprint associated with the synthesis of nitroaromatics by minimizing harsh reagents and improving reaction conditions.
Waste Minimization and Atom Economy in Research Processes
A central tenet of green chemistry is the maximization of efficiency, not just in terms of percentage yield but also in the incorporation of all reactant atoms into the final product. This concept, known as atom economy, provides a critical metric for evaluating the sustainability of a chemical process. jocpr.comprimescholars.com
Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 jocpr.com
Many traditional organic reactions, particularly substitutions, are inherently inefficient from an atom economy perspective, generating substantial waste. rsc.orgnih.gov The conventional nitration of a benzoate (B1203000) ester using mixed acids is a prime example. The sulfuric acid, while essential for the reaction, acts as a catalyst and dehydrating agent and is not incorporated into the final product, thus contributing to a lower atom economy and generating large volumes of spent acid that require treatment and recycling. rsc.org
The table below illustrates a comparative analysis of the theoretical atom economy for a traditional nitration reaction versus an idealized addition reaction, which represents the pinnacle of atom economy.
| Reaction Type | Generic Equation | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Nitration (Substitution) | Ar-H + HNO₃ --(H₂SO₄)--> Ar-NO₂ + H₂O | Aromatic Compound, Nitric Acid | Nitroaromatic Compound | Water | < 100% |
| Diels-Alder (Addition) | Diene + Dienophile → Cycloadduct | Diene, Dienophile | Cycloadduct | None | 100% nih.gov |
Role of Catalysis in Sustainable Transformations of Nitroaromatics
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, often replacing stoichiometric reagents that generate significant waste. rsc.org In the context of this compound and related nitroaromatics, catalysis plays a vital role in their sustainable transformation, particularly in the reduction of the nitro group.
The conversion of a nitro group to an amine is a foundational reaction in synthetic chemistry. Historically, this was accomplished using stoichiometric reducing agents like iron, tin, or zinc in acidic media. While effective, these methods suffer from very poor atom economy, generating large quantities of metallic sludge as a byproduct. rsc.org
Catalytic hydrogenation stands out as a vastly superior and greener alternative. This process typically utilizes a heterogeneous catalyst (containing metals such as platinum, palladium, or nickel) and molecular hydrogen (H₂) as the reductant. The primary advantages of this approach are:
High Atom Economy: The only byproduct of the reaction is water, leading to a significantly more atom-economical process compared to metal-acid reductions. rsc.org
Waste Reduction: It eliminates the production of metallic sludge.
Catalyst Reusability: The catalyst can often be recovered and reused for multiple reaction cycles, reducing costs and environmental impact.
The transformation of nitrobenzene (B124822) to aniline (B41778), a high-volume industrial process, exemplifies the benefits of catalysis. The catalytic route boasts an atom economy of approximately 72%, a substantial improvement over the 35% associated with the iron-acid reduction method. rsc.org This same principle is directly applicable to the reduction of this compound to its corresponding amine, Methyl 5-(hydroxymethyl)-2-aminobenzoate, a valuable intermediate for pharmaceuticals and other fine chemicals.
| Reduction Method | Reactants | Byproducts | Atom Economy | Environmental Impact |
| Metal/Acid Reduction (e.g., Fe/HCl) | Nitroaromatic, Iron, Acid | Iron Oxide Sludge, Water | Poor (~35% for aniline) rsc.org | High (significant solid waste) |
| Catalytic Hydrogenation | Nitroaromatic, H₂ | Water | Good (~72% for aniline) rsc.org | Low (minimal waste) |
The widespread adoption of catalytic methods is crucial for the sustainable production of chemicals derived from nitroaromatic precursors.
Exploration of Electrochemical Syntheses and Biomass-Derived Analogues (Inspired by HMF studies)
Innovations in green chemistry often draw inspiration from nature and novel technologies. For this compound, future sustainable approaches may involve electrochemical methods and the use of biomass-derived starting materials, a concept significantly influenced by research on platform molecules like 5-(hydroxymethyl)furfural (HMF).
Electrochemical Syntheses: Electrosynthesis offers a powerful and green alternative to conventional redox reactions by using electrical current to drive chemical transformations, thereby eliminating the need for stoichiometric oxidizing or reducing agents. Continuous electrochemical processes have been successfully developed for the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) using non-noble metal electrodes like Ni/NiOOH foam. wur.nl This approach demonstrates high yields and Faradaic efficiencies under ambient conditions. wur.nl The principles of electrosynthesis could be applied to the chemistry of this compound, for instance, in the selective oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid without the use of chemical oxidants.
Biomass-Derived Analogues: 5-Hydroxymethylfurfural (HMF) is a versatile platform chemical derived from the acid-catalyzed dehydration of carbohydrates found in biomass. rsc.orgsusbind.eu Its rich chemistry and potential to be converted into a wide array of valuable chemicals and biopolymers have positioned it as a cornerstone of the emerging bio-refinery concept. bohrium.comresearchgate.netresearchgate.net
While this compound is a benzene-based aromatic, the intensive research into HMF inspires the exploration of pathways to produce aromatic compounds from renewable feedstocks like lignin (B12514952). Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a vast, underutilized source of renewable aromatic chemicals. Developing efficient catalytic or biological methods to deconstruct lignin into specific aromatic building blocks could provide a sustainable alternative to the petroleum-derived precursors currently used to synthesize benzoate derivatives.
Analytical Research Methodologies Involving Methyl 5 Hydroxymethyl 2 Nitrobenzoate
Application as a Reference Standard in Quantitative Analytical Methods
The use of Methyl 5-(hydroxymethyl)-2-nitrobenzoate as a reference standard is fundamental for the accurate quantification of this analyte in research and quality control settings. A reference standard is a highly purified compound used as a measurement benchmark. While specific certified reference standards for this compound may not be widely cataloged, its application in quantitative methods would necessitate a well-characterized material with known purity and identity.
In a typical quantitative workflow, a stock solution of the reference standard is prepared by accurately weighing the pure substance and dissolving it in a suitable high-purity solvent. This stock solution is then used to create a series of calibration standards of known concentrations. By analyzing these standards using a chosen analytical method (e.g., HPLC-UV), a calibration curve is generated by plotting the instrumental response against the concentration. This curve serves as the basis for determining the concentration of this compound in unknown samples.
The stability of the reference standard in solution is a critical factor. For instance, studies on related compounds like methyl 2-(bromomethyl)-6-nitrobenzoate have highlighted potential solution instability, which must be assessed and controlled for accurate quantification. The strong UV absorbance characteristic of nitroaromatic compounds makes UV-based detection a viable and common approach for quantification when using this compound as a reference standard.
Key parameters that would be validated for a quantitative method using this reference standard are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. | 80-120% recovery |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1 |
This interactive table outlines the essential validation parameters for a quantitative analytical method.
Development of Derivatization Techniques for Enhanced Detection
For trace-level analysis, particularly when using mass spectrometry (MS), the inherent ionization efficiency of a molecule is a critical factor. Many nitroaromatic compounds are neutral and exhibit poor ionization, leading to inadequate sensitivity in LC-MS analyses. Chemical derivatization is a strategy employed to overcome this limitation by introducing a functional moiety that is more readily ionizable, thereby enhancing the MS detection sensitivity.
A common and effective derivatization approach for nitroaromatic compounds involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). The resulting arylamine is significantly more basic and can be readily protonated to form a positive ion, making it highly suitable for positive mode electrospray ionization (ESI-MS).
A potential derivatization scheme for this compound would involve a mild reducing agent. Based on methodologies for similar compounds, a mixture of zinc dust and ammonium (B1175870) formate (B1220265) in an organic solvent can effectively achieve this transformation at room temperature. The reaction is generally selective for the nitro group, leaving the ester and alcohol functionalities intact. This simple, one-step procedure can be performed directly on the sample solution prior to LC-MS analysis.
| Parameter | Description |
| Analyte | This compound |
| Derivatizing Agent | Zinc dust / Ammonium formate |
| Reaction | Reduction of nitro group (-NO₂) to amino group (-NH₂) |
| Purpose | To introduce an ionizable functional group |
| Benefit | Enhanced signal intensity and sensitivity in positive mode ESI-LC-MS |
| Reaction Conditions | Room temperature, shaking or sonication for ~20 minutes |
This interactive table summarizes a potential derivatization protocol for this compound.
The primary advantage of this technique is the significant improvement in detection limits, allowing for the quantification of the analyte at trace or ultra-trace levels. The choice of derivatization conditions must be carefully optimized to ensure complete reaction without causing degradation of the target analyte or forming unwanted byproducts.
Chromatographic Separations and Identification (e.g., HPLC, GC-MS)
Chromatography is the cornerstone of analytical methodologies for the separation and identification of this compound from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
Due to its polarity conferred by the hydroxymethyl and nitro groups, HPLC is an exceptionally well-suited technique for the analysis of this compound. Reverse-phase (RP) HPLC is the most common mode used for related nitroaromatic compounds. A C18 stationary phase provides effective retention and separation based on the compound's hydrophobicity.
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure good peak shape. Detection is commonly achieved using a UV detector, as the nitroaromatic structure provides strong chromophores. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).
| Parameter | Typical Condition |
| Technique | Reverse-Phase HPLC |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (MS) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
This interactive table presents typical HPLC conditions for the analysis of nitrobenzoate compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the polarity of this compound may require derivatization to improve its volatility for GC analysis, the analysis of related methyl nitrobenzoates by GC-MS has been established. The mass spectrometer provides detailed structural information, enabling confident identification based on the compound's mass spectrum and fragmentation pattern.
A typical GC-MS method would employ a capillary column with a non-polar or medium-polarity stationary phase. The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and transferred to the column by an inert carrier gas, such as helium.
| Parameter | Typical Condition |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial oven temperature of ~100°C, ramped to ~280°C |
| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) |
| MS Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
This interactive table describes representative GC-MS conditions for analyzing related aromatic compounds.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of nitroaromatic compounds often present safety and scalability challenges due to the energetic nature of the nitro group and the potential for runaway reactions in traditional batch processes. rsc.orgeuropa.eu Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and smaller reaction volumes, offers a promising avenue to address these issues. europa.euresearchgate.net
Future research will likely focus on developing continuous-flow processes for both the synthesis and subsequent transformations of Methyl 5-(hydroxymethyl)-2-nitrobenzoate. For instance, the nitration of the parent methyl benzoate (B1203000) derivative could be performed more safely and efficiently in a microreactor, minimizing the risks associated with handling nitric and sulfuric acids. rsc.orgeuropa.eu Furthermore, transformations of the hydroxymethyl and nitro groups, such as oxidation, reduction, or substitution reactions, could be seamlessly integrated into a multistep flow sequence. This approach would not only enhance safety and reproducibility but also facilitate rapid library synthesis for screening purposes.
Automated synthesis platforms, which combine robotics with flow chemistry or batch reactors, are also expected to play a significant role in the future exploration of this compound's chemical space. nih.govoxfordglobal.com These systems can perform numerous reactions in parallel, enabling high-throughput screening of reaction conditions and the synthesis of a diverse array of derivatives. nih.gov By automating the synthesis process, researchers can accelerate the discovery of new compounds with desirable biological or material properties, freeing up valuable time for more creative aspects of scientific research. oxfordglobal.comyoutube.com The integration of automated synthesizers with analytical instrumentation would also allow for real-time reaction monitoring and optimization, further enhancing the efficiency of derivative synthesis.
A potential research direction in this area is the development of a fully automated platform for the synthesis and functionalization of a library of compounds based on the this compound scaffold. Such a platform could be programmed to vary the substituents on the aromatic ring, modify the hydroxymethyl group, and transform the nitro group, leading to a large and diverse collection of molecules for biological screening or materials science applications.
Discovery of Unprecedented Reactivity and Transformations
The reactivity of this compound is largely dictated by its three functional groups. While many of their individual transformations are well-established, future research is expected to uncover novel and synergistic reactivity arising from the interplay between these groups.
The selective reduction of the nitro group is a key transformation that can lead to the corresponding aniline (B41778) derivative, a valuable precursor for a wide range of pharmaceuticals and agrochemicals. researchgate.net While various methods exist for nitro group reduction, the development of chemoselective methods that leave the ester and alcohol functionalities intact remains an area of active research. Future work may focus on the use of novel catalysts, such as single-atom catalysts, in flow-through systems to achieve high selectivity and efficiency. researchgate.net
The hydroxymethyl group offers a handle for a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification. mdpi.com More advanced transformations, such as its use as a directing group in C-H activation reactions, could lead to the synthesis of novel, highly functionalized aromatic compounds. researchgate.net For instance, the development of a catalytic system that could selectively functionalize the C-H bonds ortho to the hydroxymethyl group would open up new avenues for derivatization.
Furthermore, the combination of the nitro and hydroxymethyl groups may enable unprecedented cyclization reactions. For example, under specific reductive conditions, it might be possible to induce an intramolecular cyclization between the reduced nitro group (amino or hydroxylamino) and the hydroxymethyl group or a derivative thereof, leading to the formation of novel heterocyclic scaffolds. The exploration of photochemical or electrochemical methods could also unveil new reaction pathways for this molecule. nih.govacs.org
A summary of potential transformations and the resulting compound classes is presented in the table below.
| Functional Group | Transformation | Potential Product Class |
| Nitro Group | Selective Reduction | Anilines, Azo Compounds |
| Hydroxymethyl Group | Oxidation | Aldehydes, Carboxylic Acids |
| Hydroxymethyl Group | Substitution | Ethers, Esters |
| Both Groups | Reductive Cyclization | Nitrogen Heterocycles |
Computational Design of Derivatives with Tailored Reactivity Profiles
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, and guiding the design of new molecules and reactions. nih.govmdpi.com In the context of this compound, computational methods can be employed to design derivatives with specific, tailored reactivity profiles.
Density Functional Theory (DFT) calculations can be used to probe the electronic structure of the molecule and predict how different substituents on the aromatic ring would affect the reactivity of the nitro and hydroxymethyl groups. nih.gov For example, by calculating the energies of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, researchers can identify the most reactive sites for electrophilic or nucleophilic attack and design derivatives with enhanced or suppressed reactivity at specific positions. mdpi.com
Computational modeling can also be used to explore the reaction mechanisms of potential new transformations. acs.org By calculating the energies of transition states and intermediates, it is possible to predict the feasibility of a proposed reaction and identify potential side reactions. nih.govacs.org This in-silico approach can save significant experimental effort by prioritizing the most promising reaction pathways for laboratory investigation.
A particularly exciting future direction is the use of computational methods to design derivatives of this compound with specific applications in mind. For example, by modeling the interaction of different derivatives with the active site of a target enzyme, it may be possible to design potent and selective inhibitors. Similarly, computational screening could be used to identify derivatives with optimal electronic properties for use in organic electronic materials. The use of machine learning algorithms, trained on large datasets of chemical reactions and properties, could further accelerate the discovery of new derivatives with desired functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
